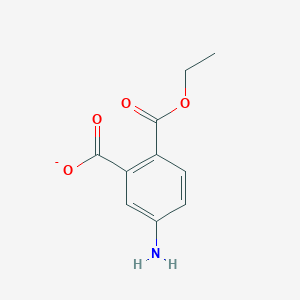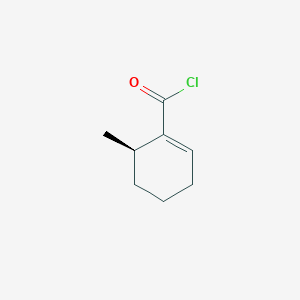
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride: is an organic compound with a cyclohexene ring substituted with a methyl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Cyclohexene: One common method involves the chlorination of cyclohexene to form 6-chlorocyclohexene, followed by a Friedel-Crafts acylation reaction using acetyl chloride to introduce the carbonyl chloride group.
From Cyclohexanone: Another method involves the oxidation of cyclohexanone to form 6-methylcyclohex-1-ene-1-one, which is then treated with thionyl chloride to form the desired carbonyl chloride compound.
Industrial Production Methods: Industrial production typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include esters, amides, and thioesters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry:
Mecanismo De Acción
The compound exerts its effects through its highly reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Cyclohexanone: Similar in structure but lacks the carbonyl chloride group.
Cyclohexene: Similar in structure but lacks the carbonyl chloride and methyl groups.
Acetyl Chloride: Contains the carbonyl chloride group but lacks the cyclohexene ring
Uniqueness:
- The presence of both the cyclohexene ring and the carbonyl chloride group makes (6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride unique in its reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Propiedades
Número CAS |
72233-49-9 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
(6R)-6-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
YZSPCUFGCNOYEW-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CCCC=C1C(=O)Cl |
SMILES canónico |
CC1CCCC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



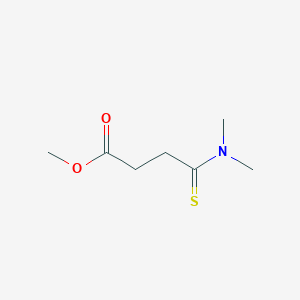
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
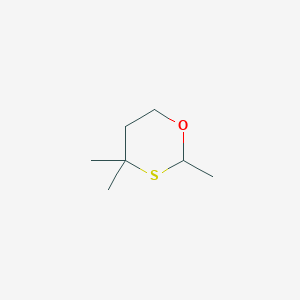
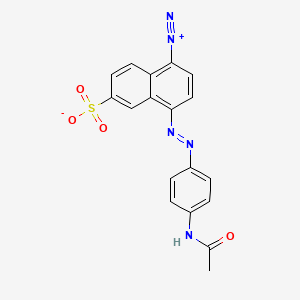

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
